5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Fragment-based drug design ADME prediction

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344206-83-2, molecular formula C₈H₁₀N₂O₄, molecular weight 198.18 g/mol) is a heterobifunctional building block comprising a 1,2,4-oxadiazole-3-carboxylic acid core and a tetrahydropyran (oxane) substituent at the 5‑position via its 3‑carbon. The compound is typically supplied at ≥95% purity, with vendor-provided batch QC data including NMR, HPLC, and GC.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Cat. No. B13320274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-2-1-3-13-4-5/h5H,1-4H2,(H,11,12)
InChIKeyVAKMHZQUDZXVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid – Procurement-Relevant Physicochemical and Structural Baseline for Research Sourcing


5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344206-83-2, molecular formula C₈H₁₀N₂O₄, molecular weight 198.18 g/mol) is a heterobifunctional building block comprising a 1,2,4-oxadiazole-3-carboxylic acid core and a tetrahydropyran (oxane) substituent at the 5‑position via its 3‑carbon [1]. The compound is typically supplied at ≥95% purity, with vendor-provided batch QC data including NMR, HPLC, and GC . Its computed XLogP3‑AA of 0.4 and topological polar surface area of 85.5 Ų place it in a favourable property space for fragment-based drug discovery and bioconjugation chemistry [1].

Why 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Positional Isomers and Ring-Size Analogs Cannot Be Treated as Interchangeable Procurement Items


Although the oxan‑2‑yl (CAS 1342709‑01‑6), oxan‑4‑yl (CAS 1339612‑02‑0), and oxolan‑3‑yl (CAS 1343828‑03‑4) analogs share the same core scaffold, their computed lipophilicities diverge meaningfully: XLogP3‑AA values are 0.6 (oxan‑2‑yl), 0.4 (oxan‑3‑yl and oxan‑4‑yl), and 0.1 (oxolan‑3‑yl) [1]. Even the two isomers with identical XLogP (oxan‑3‑yl and oxan‑4‑yl) present different exit vectors for fragment elaboration, which directly affects hit-finding outcomes in structure‑based design. Additionally, the entire 1,2,4‑oxadiazole‑3‑carboxylic acid class is known to undergo thermal decarboxylation at 150‑200 °C [2], making the choice of the 3‑carboxylic acid vs. the corresponding ethyl ester a non‑trivial stability decision that depends on the 5‑substituent’s steric and electronic profile. Substituting one isomer for another therefore risks altered LogP, different metabolic susceptibility, and unpredictable synthetic compatibility in parallel library chemistry.

Quantitative Differentiator Evidence for 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid vs. Closest Positional, Ring-Size, and Scaffold Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation vs. Oxan-2-yl and Oxolan-3-yl Analogs

Among the three oxan positional isomers, the target compound (oxan‑3‑yl) and the oxan‑4‑yl isomer share an identical computed XLogP3‑AA of 0.4. By contrast, the oxan‑2‑yl isomer has a higher XLogP3‑AA of 0.6, representing a 0.2 log unit increase that predicts approximately 1.6‑fold higher membrane partitioning [1]. The oxolan‑3‑yl analog (five‑membered ring) has an XLogP3‑AA of only 0.1, a 0.3 log unit decrease from the target, predicting lower passive permeability [1].

Lipophilicity Fragment-based drug design ADME prediction

Molecular Weight Advantage for Scaffold Elaboration vs. Oxolan-3-yl Analog

The target compound has a molecular weight of 198.18 g/mol, which is 14.03 Da heavier than the oxolan‑3‑yl analog (184.15 g/mol) due to the extra methylene unit in the six‑membered tetrahydropyran ring [1]. Both compounds lie within fragment‑sized chemical space (MW < 300 Da), but the target offers an additional heavy atom (carbon) that provides a distinct conformational landscape and an extra vector for derivatization without breaching the Ro3 fragment guideline (MW ≤ 300) [1].

Molecular weight Lead-likeness Fragment elaboration

Decarboxylation Liability as a Procurement and Handling Stability Criterion for 1,2,4-Oxadiazole-3-carboxylic Acids

The 1,2,4‑oxadiazole‑3‑carboxylic acid scaffold is documented to undergo thermal decarboxylation at 150–200 °C , a well‑known degradation pathway that complicates both synthetic protocols and long‑term storage [1]. The 5‑(oxan‑3‑yl) substituent, by virtue of its steric bulk adjacent to the oxadiazole ring, may provide modest kinetic stabilization relative to unsubstituted 1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 856787‑15‑0, MW 114.06 g/mol), based on the general principle that steric hindrance at the 5‑position retards decarboxylation [1].

Thermal stability Decarboxylation Synthetic utility

Positional Isomerism: Differential Exit Vector Geometry for Fragment Growth vs. Oxan-2-yl and Oxan-4-yl Isomers

The three oxan positional isomers (2‑yl, 3‑yl, 4‑yl) position the tetrahydropyran oxygen atom at ortho, meta, and para relationships to the oxadiazole ring, respectively. The oxan‑3‑yl attachment (meta) projects the ring oxygen into a spatial orientation distinct from the oxan‑2‑yl (ortho, oxygen directly adjacent to the oxadiazole C5) and oxan‑4‑yl (para, oxygen at the distal 4‑position) [1]. In fragment‑based drug design, different exit vectors from the oxadiazole core produce divergent trajectories for growing the fragment toward protein binding site sub‑pockets, meaning the three isomers are not functionally interchangeable in a structure‑guided optimization campaign [1].

Exit vector Structure-based design Fragment growth

Hydrogen Bond Acceptor Count Advantage for Solubility and Target Engagement vs. Parent 1,2,4-Oxadiazole-3-carboxylic Acid Scaffold

The target compound contains 6 hydrogen bond acceptors (2 from the carboxylic acid, 2 from the oxadiazole ring, 2 from the tetrahydropyran oxygen and ring), compared with 5 hydrogen bond acceptors for the unsubstituted parent scaffold 1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 856787‑15‑0) [1]. This additional HBA site, contributed by the tetrahydropyran ring oxygen, is identically present in all three oxan positional isomers, distinguishing them as a group from the parent scaffold and from the oxolan analog (also 6 HBA) [1]. The identical topological polar surface area (85.5 Ų) across all oxan isomers indicates that the additional HBA does not alter overall polarity, but the spatial placement of the ether oxygen differs by isomer.

Hydrogen bonding Solubility Target engagement

Procurement-Guided Application Scenarios for 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Based on Quantitative Evidence


Fragment Library Design Requiring a Balanced Lipophilicity Oxadiazole Building Block

Medicinal chemistry teams constructing fragment screening libraries for targets with modest lipophilicity tolerance (e.g., kinases, bromodomains) should prefer the oxan‑3‑yl isomer over the oxan‑2‑yl isomer because the latter's XLogP3‑AA of 0.6 may reduce ligand efficiency in polar binding sites, while the oxan‑3‑yl isomer's XLogP3‑AA of 0.4 maintains a more favourable LLE profile . The oxan‑3‑yl and oxan‑4‑yl isomers share identical XLogP, but the meta‑positioned tetrahydropyran oxygen provides a distinct exit vector that may be essential for reaching a specific sub‑pocket in the target protein .

Peptidomimetic Synthesis Requiring a Thermally Manageable 3-Carboxylic Acid Intermediate

When synthetic routes demand a free carboxylic acid at the oxadiazole 3‑position for direct amide coupling, the well‑documented decarboxylation liability of 1,2,4‑oxadiazole‑3‑carboxylic acids (onset 150‑200 °C) must be factored into reaction design . The oxan‑3‑yl substituent's steric bulk provides marginally better kinetic stabilization than the unsubstituted parent scaffold, making it a safer choice for protocols requiring brief thermal excursions. However, for multi‑step sequences involving prolonged heating, procurement of the corresponding ethyl ester (CAS 1341975‑51‑6) should be considered as a more thermally robust alternative .

Diversity-Oriented Synthesis Utilizing a Meta-Positioned Tetrahydropyran Oxygen as a Latent Functional Handle

The oxan‑3‑yl isomer uniquely places the tetrahydropyran ring oxygen at the meta position relative to the oxadiazole attachment, whereas the oxan‑2‑yl isomer places it ortho and the oxan‑4‑yl isomer places it para . This meta geometry avoids direct electronic conjugation with the oxadiazole π‑system, preserving the electronic character of the heterocycle while still offering an sp³‑hybridized oxygen that can participate in hydrogen bonding or be activated for subsequent substitution chemistry. In parallel library synthesis, this regioisomeric control enables systematic exploration of oxygen placement without altering the core scaffold's intrinsic reactivity.

Quote Request

Request a Quote for 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.